BenchChemオンラインストアへようこそ!

trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylicacid

Stereochemistry Chiral building block Asymmetric synthesis

trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid (CAS 2231666-00-3), synonymous with (2S,3R)-1-(tert-butoxycarbonyl)-2-methylazetidine-3-carboxylic acid, is a chiral, orthogonally protected azetidine-3-carboxylic acid derivative (C10H17NO4, MW 215.25). It features a strained four-membered azetidine ring with a Boc-protected nitrogen and a free carboxylic acid at the 3-position.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 2231666-00-3
Cat. No. B6292483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylicacid
CAS2231666-00-3
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1C(CN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1
InChIKeyGLXXUWWAQCAPNM-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid (CAS 2231666-00-3) Procurement & Identity Guide


trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid (CAS 2231666-00-3), synonymous with (2S,3R)-1-(tert-butoxycarbonyl)-2-methylazetidine-3-carboxylic acid, is a chiral, orthogonally protected azetidine-3-carboxylic acid derivative (C10H17NO4, MW 215.25) . It features a strained four-membered azetidine ring with a Boc-protected nitrogen and a free carboxylic acid at the 3-position. The defined (2S,3R) trans stereochemistry is unambiguous and verifiable by InChI Key (GLXXUWWAQCAPNM-NKWVEPMBSA-N) and MDL identifier (MFCD31705177) [1]. As a constrained, non-proteinogenic amino acid building block, it is deployed in peptidomimetic design, asymmetric synthesis, and medicinal chemistry programs where conformational rigidity and reliable stereochemical integrity are prerequisites for reproducible SAR data [2].

Why Generic Azetidine-3-carboxylic Acid Derivatives Cannot Replace trans-1-Boc-2-methyl-azetidine-3-carboxylic acid (CAS 2231666-00-3)


Azetidine-3-carboxylic acid building blocks are not interchangeable commodities: their synthetic utility diverges sharply based on N-protection strategy, ring substitution pattern, and absolute stereochemistry. The parent azetidine-3-carboxylic acid (CAS 36476-78-5) lacks both N-protection and the 2-methyl substituent, precluding its direct use in solid-phase peptide synthesis (SPPS) and Fmoc/t-Bu orthogonal strategies . N-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), while Boc-protected, bears no 2-methyl group and offers no stereochemical handle—it is achiral, eliminating its utility where diastereocontrol or chiral induction is required . The cis diastereomer, (2S,3S)-1-Boc-2-methyl-azetidine-3-carboxylic acid, presents a distinct spatial arrangement of the methyl and carboxyl groups that alters both conformational preferences and downstream reactivity compared to the trans configuration . In addition, N-benzyl-protected analogs (see patents on azetidine-3-carboxylic acid derivatives) require harsher hydrogenolytic deprotection conditions incompatible with many functional groups, whereas the Boc group enables chemoselective deprotection under mild acidolysis (TFA/DCM) [1]. The combination of trans (2S,3R) stereochemistry, Boc protection, 2-methyl substitution, and free carboxylic acid is the specific architectural signature determining this compound's value proposition—generic substitution along any one of these axes risks altering synthetic outcomes, compromising stereochemical fidelity, and ultimately undermining the reproducibility of downstream data.

Quantitative Differentiation Evidence: trans-1-Boc-2-methyl-azetidine-3-carboxylic acid (CAS 2231666-00-3) vs. Closest Analogs


Stereochemical Identity: Defined (2S,3R) Trans Configuration Enables Reproducible Diastereocontrol Compared to Racemic or Unspecified Stereoisomers

CAS 2231666-00-3 carries an unambiguous (2S,3R) absolute configuration with two defined stereocenters (Defined Atom Stereocenter Count = 2, Undefined = 0), formally a single enantiomer of the trans diastereomer [1]. In contrast, CAS 2660256-22-2, also named trans-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid, is cataloged as the racemic (2R,3S)-rel mixture (InChI Key: GLXXUWWAQCAPNM-UHFFFAOYSA-N) and is priced approximately 2.8× lower per 100 mg than CAS 2231666-00-3—a pricing differential consistent with the absence of stereochemical resolution [2]. For procurement decisions requiring defined single-enantiomer trans geometry for asymmetric induction or chiral SAR interpretation, the (2S,3R) stereochemistry of CAS 2231666-00-3 provides traceable stereochemical integrity, whereas the racemic material introduces 50% of the enantiomeric counterpart that may confound biological assay interpretation.

Stereochemistry Chiral building block Asymmetric synthesis

Conformational Control Advantage: Cα-Methyl Azetidine Scaffold Promotes γ-Turn Induction vs. β-Turn Preference of Proline Homologs

The 2-methyl substitution on the azetidine ring of CAS 2231666-00-3 introduces Cα-tetrasubstitution, a structural motif recognized as a potent tool for conformational control in peptide backbone design. Literature on closely related Cα-methyl azetidine carboxylic acids demonstrates that this substitution pattern induces γ-turns in peptide backbones—a sharp contrast to the β-turn propensity exhibited by proline homologs . This differential turn induction is driven by the combined effect of the strained four-membered ring (ring-strain energy ~25.4 kcal/mol, positioned between aziridine at 27.7 kcal/mol and pyrrolidine at 5.4 kcal/mol) and the geminal dimethyl substitution at Cα, which restricts the φ and ψ dihedral angles accessible to the residue. The parent N-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), lacking the 2-methyl group, cannot confer this same conformational bias, as it lacks the Cα-substitution required for γ-turn stabilization. This makes CAS 2231666-00-3 specifically suitable for peptidomimetic designs where γ-turn motifs are sought for improved target engagement or enhanced metabolic stability [1].

Peptidomimetics Conformational restriction Turn induction

Protecting Group Orthogonality: Boc Protection Enables Mild Acidolytic Deprotection Compared to Hydrogenolytic N-Benzyl Deprotection Required for Benzyl-Protected Azetidine Analogs

CAS 2231666-00-3 carries a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, enabling chemoselective deprotection under mild acidic conditions (typically TFA in DCM at room temperature) without affecting the carboxylic acid functionality . In contrast, N-benzyl-protected azetidine-3-carboxylic acid derivatives—such as those described in patent literature as intermediates for biologically active compounds—require hydrogenolytic debenzylation (H₂, Pd/C), a deprotection modality incompatible with substrates containing alkene, alkyne, nitro, or haloaryl functionalities [1]. This orthogonal protection profile makes CAS 2231666-00-3 directly compatible with standard Fmoc/t-Bu SPPS strategies and multi-step sequences where selective amine unveiling is required in the presence of acid-sensitive protecting groups on other positions. The N-Boc-azetidine-3-carboxylic acid scaffold without 2-methyl substitution (CAS 142253-55-2) shares this Boc advantage but lacks the stereochemical and conformational attributes discussed above .

Orthogonal protection Solid-phase peptide synthesis Boc deprotection

Multifunctionalization Versatility: Free Carboxylic Acid at C3 Plus Boc-Nitrogen Enables Divergent Coupling vs. Ester-Terminated or Fully Deprotected Analogs

CAS 2231666-00-3 presents a free carboxylic acid at the 3-position and a Boc-protected nitrogen, yielding a bifunctional intermediate that can undergo amide bond formation (via standard coupling reagents such as HATU, EDC/HOBt) at the acid without requiring prior deprotection of the amine [1]. This contrasts with methyl ester analogs such as methyl 1-Boc-azetidine-3-carboxylate, which require an additional saponification step (LiOH or NaOH in THF/H₂O) to liberate the free acid before coupling, adding one synthetic operation and associated yield loss . The (2S)-monostereocenter variant (CAS 2920319-71-5, 95% purity, ~$1,030/g) lacks the trans diastereomeric relationship between C2-methyl and C3-carboxyl groups, presenting a different spatial orientation of coupling partners that may alter the conformation of downstream amide products . Additionally, the fully deprotected 2-methylazetidine-3-carboxylic acid (CAS 1638771-37-5) carries a free secondary amine that would compete with intended coupling partners unless first reprotected, introducing chemoselectivity challenges absent in the Boc-protected form [2].

Carboxylic acid coupling Divergent synthesis Peptide coupling

Procurement Certainty: MDL-Registered Identity with ≥97% Purity from Multiple ISO-Certified Suppliers vs. Scarce or Undocumented Analogs

CAS 2231666-00-3 is registered under MDL number MFCD31705177 with a defined PubChem CID (5096608, also linked to CID 146680697), enabling unambiguous cross-referencing across supplier catalogs and publications [1]. It is available at ≥97% purity from multiple ISO-certified suppliers including Aladdin Scientific (product T632329, Shanghai stock) and MolCore (product MCM18196, ISO-certified for global pharmaceutical R&D) . Commercial pricing at ~¥882.9/100mg at 97% purity provides a benchmark for competitive sourcing . In comparison, the cis diastereomer (CAS 2231663-77-5 at ≥97%) carries a longer lead time of 8–12 weeks at Aladdin and is priced higher at ~$168.90/100mg , while the (2S)-monostereocenter variant (CAS 2920319-71-5) commands ~$1,030/g with lower certified purity (95%), reflecting greater synthetic challenge and limited supplier availability .

Procurement Quality assurance Supply chain

Scaffold Privilege in Drug Discovery: Azetidine Ring Provides a Balance of Stability and Rigidity Recognized as a Privileged Scaffold for Fine-Tuning PK/PD Properties

The azetidine ring is recognized in recent reviews as a privileged scaffold in drug discovery, where its compromise between stability and molecular rigidity enables fine-tuning of pharmacodynamic and pharmacokinetic properties [1]. The ring-strain energy of azetidine (~25.4 kcal/mol) is substantially higher than that of pyrrolidine (~5.4 kcal/mol), conferring greater conformational constraint, yet lower than that of aziridine (~27.7 kcal/mol), conferring greater bench stability and ease of handling . When incorporated as a building block, the azetidine scaffold has been shown to reduce calculated logP by approximately 0.5–1.5 units relative to non-constrained analogs while maintaining membrane permeability—an optimization profile valuable for reducing off-target promiscuity driven by excessive lipophilicity . The 2-methyl substitution on CAS 2231666-00-3 further enhances metabolic stability at the Cα position by blocking oxidative metabolism pathways that would otherwise degrade an unsubstituted azetidine-3-carboxylic acid residue when incorporated into peptide or peptidomimetic chains [2].

Drug discovery Scaffold Pharmacokinetics

Best Research & Industrial Application Scenarios for trans-1-Boc-2-methyl-azetidine-3-carboxylic acid (CAS 2231666-00-3)


Stereochemically Defined Peptidomimetic Synthesis Requiring γ-Turn Induction

Programs designing peptidomimetics that require a γ-turn conformational motif should select CAS 2231666-00-3 over des-methyl N-Boc-azetidine-3-carboxylic acid. The Cα-methyl group, combined with the trans (2S,3R) stereochemistry, provides the conformational restriction necessary to stabilize γ-turn geometries in peptide backbones, a property not achievable with the achiral, unsubstituted analog (CAS 142253-55-2) or with the cis diastereomer (CAS 2231663-77-5) . The free carboxylic acid permits direct incorporation via standard amide coupling without additional deprotection steps, accelerating SAR exploration cycles.

Multi-Step Asymmetric Synthesis Requiring Defined Single-Enantiomer trans Geometry

For asymmetric synthesis routes where the trans relationship between the C2-methyl and C3-carboxyl groups determines downstream diastereoselectivity, CAS 2231666-00-3—with its unequivocal (2S,3R) absolute configuration—is the appropriate procurement choice over the racemic trans mixture (CAS 2660256-22-2) or the (2S)-monostereocenter variant (CAS 2920319-71-5). The defined double stereochemistry eliminates the 50% enantiomeric impurity inherent in the racemic material and avoids the stereochemical ambiguity of the (2S) variant, ensuring reproducible chiral induction and interpretable SAR data [1].

Fmoc/t-Bu Solid-Phase Peptide Synthesis (SPPS) Incorporating Constrained Azetidine Residues

CAS 2231666-00-3 is directly compatible with Fmoc/t-Bu SPPS strategies: the Boc group on the azetidine nitrogen remains stable under the basic conditions of Fmoc deprotection (20% piperidine/DMF) and can be cleaved orthogonally under mild acidolysis (TFA) at the final global deprotection stage. This orthogonal protection profile avoids the hydrogenolytic conditions required for N-benzyl-protected azetidine analogs, making it suitable for peptide sequences containing reduction-sensitive residues (Trp, Cys, Met) or alkene/alkyne functionalities. The free carboxylic acid enables direct on-resin coupling using standard activation reagents .

Lead Optimization Programs Targeting Reduced Lipophilicity and Enhanced Metabolic Stability

Medicinal chemistry teams seeking to reduce calculated logP by 0.5–1.5 units while maintaining target binding affinity should evaluate CAS 2231666-00-3 as a constrained amino acid surrogate for proline or pipecolic acid residues. The azetidine scaffold provides 5× higher ring-strain energy than pyrrolidine (~25.4 vs. ~5.4 kcal/mol), translating into greater conformational preorganization and lower entropy penalty upon target binding. The Cα-methyl group further protects against CYP-mediated oxidative metabolism at the α-position, potentially extending half-life when incorporated into lead peptides or peptidomimetics. Procurement of the orthogonally protected form (Boc-N, free COOH) maximizes synthetic flexibility for parallel analog generation [2].

Quote Request

Request a Quote for trans-1-t-Butoxycarbonyl-2-methyl-azetidine-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.